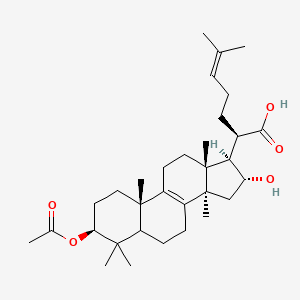

3-O-Acetyl-16α-Hydroxytrametenolsäure

Übersicht

Beschreibung

3-O-Acetyl-16alpha-hydroxytrametenolic acid is a triterpene compound found in the sclerotium of Poria cocos, a type of fungus. This compound is known for its significant antioxidant and anticancer properties . It has garnered attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

3-O-Acetyl-16alpha-hydroxytrametenolic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.

Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

The primary target of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

3-O-Acetyl-16 alpha-hydroxytrametenolic acid interacts with NOS in LPS-stimulated Raw264.7 cells , a type of macrophage cell line . It inhibits the production of NO and the expression of iNOS , thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the nitric oxide synthase pathway . By inhibiting the production of NO and the expression of iNOS, it disrupts the normal functioning of this pathway, leading to a decrease in inflammation.

Result of Action

The inhibition of NO production and iNOS expression by 3-O-Acetyl-16 alpha-hydroxytrametenolic acid results in anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by excessive inflammation.

Biochemische Analyse

Biochemical Properties

It has been found to have inhibitory activities against AAPH-induced hemolysis of red blood cells . It also shows a strong inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice .

Cellular Effects

It has been reported to have anti-cancer activity , suggesting that it may influence cell proliferation and survival

Molecular Mechanism

Its anti-cancer and anti-oxidant activities suggest that it may interact with biomolecules involved in these processes

Vorbereitungsmethoden

The preparation of 3-O-Acetyl-16alpha-hydroxytrametenolic acid involves several synthetic routes and reaction conditions. One common method includes the extraction from Poria cocos followed by purification processes . Industrial production methods often involve the use of organic solvents and chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

3-O-Acetyl-16alpha-hydroxytrametenolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: This compound can undergo substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.

Vergleich Mit ähnlichen Verbindungen

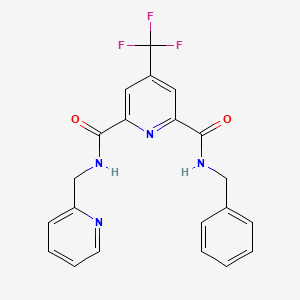

3-O-Acetyl-16alpha-hydroxytrametenolic acid can be compared with other triterpenes such as:

- Pachymic acid

- Poricoic acid B

- 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid

These compounds share similar structural features and biological activities but differ in their specific functional groups and potency . For instance, while all these compounds exhibit antioxidant and anticancer properties, 3-O-Acetyl-16alpha-hydroxytrametenolic acid is unique in its acetylated form, which may influence its bioavailability and efficacy.

Eigenschaften

IUPAC Name |

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDNLMOBFKJOSD-COLBUHOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346618 | |

| Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168293-13-8 | |

| Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2386337.png)

![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)

![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)

![N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386340.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)